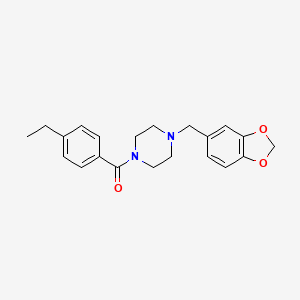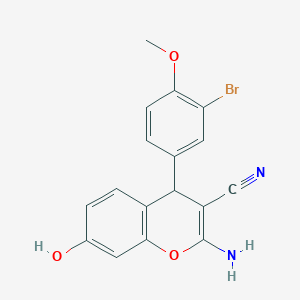
2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile, also known as BMHPC, is a chemical compound that belongs to the class of chromene derivatives. This compound has gained significant interest in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is not fully understood. However, it has been proposed that 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been found to induce apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. In addition, 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and xanthine oxidase. 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the production of COX-2 and iNOS. Moreover, 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to scavenge free radicals and protect cells from oxidative stress.
実験室実験の利点と制限
2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer and anti-inflammatory activities. However, there are also some limitations associated with the use of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile in lab experiments. For example, its mechanism of action is not fully understood, and its toxicity profile is not well established. Moreover, its solubility in aqueous solutions is limited, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile. Firstly, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, the toxicity profile of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile needs to be investigated to determine its safety for human use. Thirdly, the development of more efficient synthesis methods and analogs of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile may lead to the discovery of more potent and selective compounds. Finally, the therapeutic potential of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile in other diseases, such as neurodegenerative disorders, should be explored.
Conclusion:
In conclusion, 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a promising chemical compound that exhibits potent anticancer, anti-inflammatory, and antioxidant activities. Its synthesis method is relatively simple, and it has been extensively studied for its potential therapeutic applications. However, more research is needed to fully understand its mechanism of action, toxicity profile, and therapeutic potential. The future directions for research on 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile are numerous, and its discovery may lead to the development of novel drugs for the treatment of various diseases.
合成法
The synthesis of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves the reaction of 3-bromo-4-methoxyphenylacetonitrile with salicylaldehyde in the presence of ammonium acetate and glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile obtained by this method is around 70%.
科学的研究の応用
2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Moreover, 2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to scavenge free radicals and protect cells from oxidative stress.
特性
IUPAC Name |
2-amino-4-(3-bromo-4-methoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-22-14-5-2-9(6-13(14)18)16-11-4-3-10(21)7-15(11)23-17(20)12(16)8-19/h2-7,16,21H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMNXBUYJNTGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4956250.png)

![ethyl 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4956262.png)
![(3aS*,6aR*)-3-(2-methoxybenzyl)-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4956276.png)
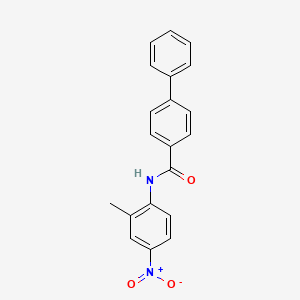
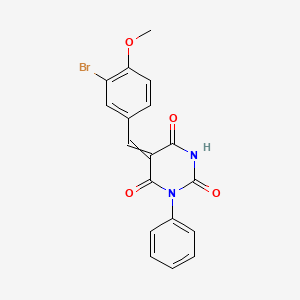
![N-{[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4956300.png)
![2,5-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4956307.png)
![N-(4-acetylphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4956315.png)
![N-cyclopropyl-4-methoxy-3-{[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4956317.png)
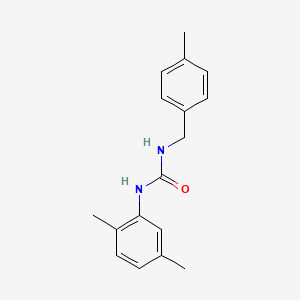
![2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4956329.png)
